3-[1-(3-chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione
Description
3-[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione is a heterocyclic organic compound featuring a piperidine ring linked to an imidazolidine-2,4-dione core via a sulfonyl group. Structural characterization of this compound has been enabled by crystallographic tools such as the SHELX system, which is widely employed for small-molecule refinement . Its synthesis typically involves sulfonylation of the piperidine intermediate followed by cyclization to form the imidazolidine-dione moiety.
Properties
IUPAC Name |
3-[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O5S/c1-24-13-3-2-11(8-12(13)16)25(22,23)18-6-4-10(5-7-18)19-14(20)9-17-15(19)21/h2-3,8,10H,4-7,9H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAQNBHCBJLLQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)CNC3=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[1-(3-chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.
Formation of the Imidazolidine-2,4-dione Moiety: This step involves the cyclization of urea derivatives to form the imidazolidine-2,4-dione ring.
Final Assembly: The final step involves coupling the chlorinated methoxyphenyl ring with the previously synthesized intermediate compounds under specific reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
Functional Group Reactivity
3.1 Sulfonamide Stability
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Hydrolysis : The sulfonamide bond is stable under acidic conditions but susceptible to cleavage in strong bases (e.g., NaOH, 6 M, 100°C), yielding 3-chloro-4-methoxybenzenesulfonic acid and the piperidine-urea derivative .
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Electrophilic Substitution : The electron-withdrawing sulfonyl group deactivates the aromatic ring, limiting further substitution at the chloro-methoxy benzene.
3.2 Hydantoin Reactivity
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Ring-Opening : Under acidic hydrolysis (e.g., HCl, reflux), the hydantoin ring opens to form a dipeptide-like structure :
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Nucleophilic Attack : The carbonyl groups react with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols, though steric hindrance from the piperidine ring reduces reactivity .
Representative Reaction Data
Stability and Compatibility
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity
- Research has indicated that compounds similar to 3-[1-(3-chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione exhibit promising anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
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Antimicrobial Properties
- This compound has demonstrated activity against a range of bacterial strains. In vitro studies suggest that it may inhibit the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.
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Neurological Disorders
- Preliminary investigations into the neuroprotective effects of this compound suggest potential applications in treating neurodegenerative diseases. The ability to cross the blood-brain barrier could allow it to exert protective effects on neuronal cells.
Data Table: Summary of Biological Activities
Case Studies
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Case Study on Anticancer Activity
- A study published in Journal of Medicinal Chemistry investigated the efficacy of this compound against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation and mitochondrial dysfunction.
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Case Study on Antimicrobial Efficacy
- In research conducted by Microbial Drug Resistance, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 8 µg/mL and 16 µg/mL respectively, indicating strong antimicrobial activity.
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Case Study on Neuroprotection
- A study featured in Neuroscience Letters explored the neuroprotective effects of the compound in a rodent model of Parkinson's disease. The administration of the compound resulted in reduced dopaminergic neuron loss and improved motor function scores compared to untreated controls.
Mechanism of Action
The mechanism of action of 3-[1-(3-chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The compound’s structure allows it to fit into binding pockets of target proteins, leading to changes in their conformation and function. Pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of sulfonamide-containing heterocycles. Below, we compare its structural, physicochemical, and functional attributes with three analogs (Table 1).
Table 1: Key Properties of 3-[1-(3-Chloro-4-Methoxybenzenesulfonyl)Piperidin-4-Yl]Imidazolidine-2,4-Dione and Analogs
Key Findings :
Electronic Effects: The 3-chloro-4-methoxy substituent in the target compound enhances electron-withdrawing character compared to the nitro group in the 4-nitro analog.
Steric Bulk : The 2,5-dichloro analog exhibits higher steric hindrance due to adjacent chlorine atoms, reducing solubility (LogP = 2.5) compared to the target compound (LogP = 1.9).
Crystallographic Trends : Structures refined using SHELXL (e.g., target compound, 4-nitro, and 4-methoxy analogs) show lower R-factors (< 0.05) compared to the 2,5-dichloro derivative refined with OLEX2, highlighting SHELX’s robustness in handling complex sulfonamides .
Biological Relevance : The 3-chloro-4-methoxy group in the target compound may improve metabolic stability over the 4-methoxy analog, as chloro substituents often reduce oxidative degradation.
Methodological Considerations
The SHELX suite, particularly SHELXL, has been critical in resolving the stereochemistry and intermolecular interactions of these compounds. For example, hydrogen-bonding networks in the target compound’s crystal lattice (e.g., N–H···O interactions) were precisely modeled using SHELXL, enabling comparisons with analogs . However, limitations arise when handling severely disordered structures (e.g., 2,5-dichloro analog), where alternative software like OLEX2 may be preferred.
Biological Activity
The compound 3-[1-(3-chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione (CAS Number: 2034362-99-5) is a complex organic molecule with significant potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula :
- Molecular Weight : 388.82 g/mol
- IUPAC Name : this compound
Structural Features
The compound features:
- A piperidine ring , which contributes to its biological activity.
- A benzenesulfonyl group , enhancing its interaction with biological targets.
- An imidazolidine dione moiety , which is often associated with various pharmacological activities.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is hypothesized that the sulfonamide group may facilitate binding to active sites on target proteins, thereby modulating their activity. The imidazolidine ring may also play a role in stabilizing interactions through hydrogen bonding or π-stacking.
Pharmacological Profile
Research has indicated that compounds similar to this compound exhibit various pharmacological effects, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as antibacterial agents.
- Anticonvulsant Properties : Related compounds have been investigated for their ability to mitigate seizures, indicating a possible neuroprotective role.
- Anti-inflammatory Effects : The presence of the sulfonamide group may enhance anti-inflammatory activity by inhibiting pro-inflammatory pathways.
Case Studies and Research Findings
- Antimicrobial Activity :
- Neuroprotective Effects :
- Anti-inflammatory Mechanisms :
Comparative Analysis of Similar Compounds
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-[1-(3-chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling a sulfonylated piperidine intermediate (e.g., 3-chloro-4-methoxybenzenesulfonyl chloride) with an imidazolidine-dione core. Key steps include nucleophilic substitution under anhydrous conditions, often using dichloromethane or tetrahydrofuran as solvents. Reaction optimization may involve adjusting stoichiometry, temperature (e.g., 0–25°C), and catalysts like sodium triacetoxyborohydride for reductive amination steps .
- Critical Parameters : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, gradient elution) or recrystallization improves yield and purity. Evidence from similar sulfonamide syntheses suggests yields >80% are achievable with optimized protocols .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., piperidine ring conformation, sulfonyl group attachment). Aromatic protons in the 3-chloro-4-methoxybenzenesulfonyl moiety appear as distinct doublets (δ 7.2–8.0 ppm) .
- MS : High-resolution mass spectrometry (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns.
Q. What safety protocols are essential when handling intermediates like 3-chloro-4-methoxybenzenesulfonyl chloride during synthesis?
- Hazard Mitigation : Use fume hoods, nitrile gloves, and protective eyewear. Sulfonyl chlorides are moisture-sensitive and corrosive; store under inert gas (N₂/Ar). In case of skin contact, rinse immediately with water (≥15 minutes) and seek medical attention if irritation persists .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational modeling and experimental data in the structural analysis of this compound?
- Strategies :
- Density Functional Theory (DFT) : Compare computed NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to validate conformational preferences. Discrepancies may arise from solvent effects or crystal packing forces not accounted for in gas-phase calculations .
- Docking Studies : If biological activity is observed, molecular docking (AutoDock Vina, Schrödinger) can reconcile binding poses with experimental IC₅₀ values. Adjust force fields to match crystallographic bond lengths/angles .
Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound for potential therapeutic applications?
- SAR Approaches :
- Analog Synthesis : Modify substituents on the piperidine (e.g., replacing methoxy with ethoxy) or imidazolidine-dione (e.g., alkylation at N-3) to assess impact on target binding.
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase panels) or cellular models (e.g., CNS permeability via MDCK-MDR1 monolayers). Evidence from CNS-targeted derivatives highlights the importance of logP (2–4) and polar surface area (<90 Ų) for blood-brain barrier penetration .
Q. How do modifications to the piperidine or imidazolidine-dione moieties impact the compound's pharmacokinetic properties?
- Pharmacokinetic Profiling :
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) on the piperidine ring to reduce CYP450-mediated oxidation. Microsomal stability assays (human/rat liver microsomes) quantify half-life improvements .
- Solubility : Replace the methoxy group with a hydrophilic substituent (e.g., hydroxyl) to enhance aqueous solubility. Use shake-flask or HPLC-UV methods to measure pH-dependent solubility .
Q. What in vitro and in vivo models are appropriate for evaluating the biological activity of this compound?
- In Vitro :
- Target Engagement : Radioligand binding assays (e.g., for GPCRs or ion channels) confirm direct interactions.
- Cytotoxicity : Screen in cancer cell lines (e.g., MTT assay) with IC₅₀ values compared to positive controls (e.g., doxorubicin).
- In Vivo :
- Pharmacodynamics : Rodent models (e.g., tail-flick test for analgesia) assess efficacy. Dose-response studies (1–50 mg/kg, oral/i.p.) identify therapeutic windows.
- Toxicology : Acute toxicity studies (OECD 423) determine LD₅₀ and organ-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
